molecular formula C10H5NO2 B3249013 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909309-81-4

4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3249013
CAS No.: 1909309-81-4
M. Wt: 171.15 g/mol
InChI Key: SFOPWTGIYVGTRL-UHFFFAOYSA-N
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Description

4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C10H5NO2 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)10(13)11-9(7)12/h1,3-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOPWTGIYVGTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Isoindole 1,3 Dione Chemical Class

The isoindole-1,3-dione scaffold, commonly known as phthalimide (B116566), is a well-established structural motif in organic and medicinal chemistry. rsc.org Phthalimides are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory effects. nih.govbiomedgrid.com The imide functionality of the phthalimide ring system is a key feature, contributing to the chemical stability and synthetic versatility of these compounds. mdpi.com The introduction of various substituents onto the aromatic ring of the phthalimide core allows for the fine-tuning of its electronic and steric properties, leading to a diverse library of derivatives with tailored functionalities.

The parent compound, 2,3-dihydro-1H-isoindole-1,3-dione, serves as a fundamental building block in the synthesis of a wide array of N-substituted derivatives. matrix-fine-chemicals.com The acidic nature of the N-H bond facilitates its substitution, a key step in many synthetic routes, including the well-known Gabriel synthesis of primary amines. The aromatic ring of the phthalimide can undergo electrophilic substitution reactions, although the dicarbonyl groups are deactivating. This makes the synthesis of substituted phthalimides, such as the 4-ethynyl derivative, a subject of significant synthetic interest.

Significance of the Ethynyl Moiety in Advanced Synthetic Design

The incorporation of an ethynyl (B1212043) (acetylenic) group at the 4-position of the isoindole-1,3-dione ring introduces a highly versatile functional handle for a multitude of chemical transformations. Terminal alkynes are prized in organic synthesis for their ability to participate in a variety of reactions, including:

Palladium-catalyzed cross-coupling reactions: The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This reaction is particularly relevant for the synthesis of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione itself, likely proceeding from a 4-halo-substituted phthalimide (B116566) precursor.

Click Chemistry: The ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, which are valuable for connecting the phthalimide core to other molecular fragments to create complex architectures. nih.gov

Cycloaddition Reactions: Alkynes can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic systems.

Polymerization: The ethynyl group can serve as a monomer or a cross-linking site in the synthesis of polymers. Thermally induced polymerization of aryl-ethynyl compounds is a known method for producing high-performance thermosetting resins. acs.org

The presence of the ethynyl moiety not only provides a site for further functionalization but also extends the π-conjugation of the aromatic system, which can influence the photophysical properties of the molecule. This makes ethynyl-substituted phthalimides attractive candidates for the development of novel organic electronic materials.

Overview of Current Research Trajectories for Alkynylated Isoindole Systems

De Novo Construction Strategies for the Isoindole-1,3-dione Core

The construction of the foundational isoindole-1,3-dione scaffold can be achieved through several strategic pathways, including classical condensation reactions and more contemporary intramolecular and metal-catalyzed cyclizations.

Phthalic Anhydride (B1165640) Condensation Routes

The most traditional and widely employed method for synthesizing the isoindole-1,3-dione core is the condensation of phthalic anhydride or its substituted derivatives with a primary amine or ammonia (B1221849) equivalent. mdpi.comnih.gov This reaction is typically conducted under heating in a solvent such as glacial acetic acid, which facilitates the dehydration and subsequent cyclization to form the imide ring. rsc.org

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular condensation, driven by heat, eliminates a molecule of water to yield the stable five-membered imide ring of the isoindole-1,3-dione. researchgate.net This method's robustness and simplicity have made it a cornerstone in the synthesis of a vast library of N-substituted phthalimides. researchgate.net For the synthesis of the parent 2,3-dihydro-1H-isoindole-1,3-dione, ammonia or a surrogate is used. To create a precursor for this compound, a substituted starting material like 4-bromophthalic anhydride would be used.

Table 1: Examples of Phthalic Anhydride Condensation Reactions

Starting Anhydride Amine/Nitrogen Source Solvent Conditions Product Yield Reference
Phthalic anhydride 2-Hydrazinyl-3-(phenylamino)quinazolin-4(3H)-one Methanol Reflux 2-(4-Oxo-3-phenylamino-3,4-dihydroquinazolin-2-ylamino)-isoindole-1,3-dione - rsc.org
Phthalic anhydride Aniline Glacial Acetic Acid 120 °C 2-Phenylisoindoline-1,3-dione - rsc.org
3-Nitro phthalic anhydride p-Aminoacetophenone Solvent-free Fusion 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione - ekb.eg

Intramolecular Annulation and Cyclization Processes

Intramolecular annulation provides an elegant approach to construct the isoindole-1,3-dione core from acyclic or monocyclic precursors. These methods involve forming one of the rings of the bicyclic system through an intramolecular ring-closure reaction.

One such strategy involves the photoinduced intramolecular annulation of 3,4-diphenyl-3-pyrrolin-2-ones. researchgate.net Irradiation with a mercury lamp promotes a dehydrogenative annulation, yielding polycyclic-fused isoindolinone derivatives. These can then be oxidized to the corresponding isoindole-1,3-diones in the presence of a base like sodium methoxide (B1231860) in DMSO. researchgate.net Another powerful technique is the hexadehydro-Diels–Alder (HDDA) reaction, a thermal cyclization of a tetrayne with an imidazole (B134444) derivative, which proceeds through a benzyne (B1209423) intermediate to generate highly functionalized, fused isoindole-1,3-diones in a domino reaction sequence. researchgate.net These methods are particularly valuable for creating complex, polycyclic analogues of the core structure.

Metal-Catalyzed Cyclization Approaches in Core Formation

Transition metal catalysis offers highly efficient and versatile routes to the isoindole-1,3-dione scaffold, often under milder conditions than classical methods. Palladium-catalyzed reactions are particularly prominent in this area.

A notable example is the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.gov In this one-step process, carbon monoxide is incorporated into the molecule. The mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl-halogen bond, followed by CO insertion. The resulting acylpalladium complex reacts with the amine to form an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to afford the final isoindole-1,3-dione product. nih.gov This methodology is advantageous as it tolerates a variety of functional groups and allows for the synthesis of precursors suitable for further functionalization, such as the introduction of the ethynyl (B1212043) group. nih.gov

Introduction of the Ethynyl Group via Modern Cross-Coupling Techniques

Once the isoindole-1,3-dione core is established, specifically with a halogen handle at the 4-position (e.g., 4-bromo-2,3-dihydro-1H-isoindole-1,3-dione), the ethynyl group can be installed using powerful carbon-carbon bond-forming reactions.

Sonogashira-Hagihara Coupling and Variants

The Sonogashira-Hagihara coupling is the preeminent method for the synthesis of arylalkynes and is ideally suited for producing this compound. libretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The process is co-catalyzed by a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgrsc.org

The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the aryl halide (e.g., 4-bromo-isoindole-1,3-dione) to the Pd(0) species occurs. Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by the base and forms a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting palladium complex, which yields the desired arylalkyne product and regenerates the Pd(0) catalyst. libretexts.org

A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene, followed by deprotection to reveal the terminal alkyne. researchgate.net This "sila"-Sonogashira coupling is highly effective. libretexts.org The reaction conditions are generally mild, and the method has a broad substrate scope. nih.gov

Table 2: Key Components of the Sonogashira-Hagihara Coupling

Component Function Common Examples
Palladium Catalyst Facilitates oxidative addition and reductive elimination Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Forms copper acetylide intermediate CuI
Base Deprotonates the alkyne and neutralizes HX byproduct Triethylamine (B128534), Diisopropylamine
Aryl Halide Electrophilic partner 4-Bromo- or 4-Iodo-isoindole-1,3-dione

Alternative Alkynylation Strategies

While the Sonogashira coupling is highly reliable, research has led to the development of alternative alkynylation methods, some of which circumvent the need for a copper co-catalyst or proceed through different mechanistic pathways.

Copper-free Sonogashira variants have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is often promoted by the copper salt. rsc.org These reactions typically require different ligand systems for the palladium catalyst to facilitate the catalytic cycle without the copper acetylide intermediate. libretexts.org

More recently, radical alkynylation has emerged as a powerful alternative. rsc.org These methods involve the generation of a radical intermediate which is then trapped by an alkyne transfer reagent. nih.gov Advances in photoredox and transition metal catalysis have enabled these reactions to proceed under very mild conditions. rsc.orgnih.gov For instance, dual nickel/photoredox catalysis has been used for deacylative alkynylation, where unstrained ketones can be converted into alkyl-tethered alkynes, showcasing the innovative strategies being developed for C-C bond formation. nih.gov These cutting-edge techniques expand the toolkit for synthesizing complex alkynes, including derivatives of this compound.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound inherently involves the challenge of regioselectivity. The core of the issue lies in introducing the ethynyl group specifically at the 4-position of the isoindole-1,3-dione scaffold, avoiding the formation of the 3-substituted isomer. This control is typically established during the synthesis of the precursor, 4-substituted phthalic anhydride.

Methodologies to achieve this regiochemical control often rely on starting materials that already possess the desired substitution pattern. For instance, a synthetic route might begin with a commercially available, appropriately substituted benzene (B151609) derivative, which is then elaborated through a series of reactions to form the phthalic anhydride ring with the ethynyl or a precursor group at the correct position.

While this compound itself is an achiral molecule, the synthesis of its analogues can involve stereoselective considerations. When substituents introduced onto the phthalimide core or the N-substituent create chiral centers, controlling the stereochemistry becomes critical. Intramolecular Diels-Alder reactions, for example, are powerful methods for constructing the isoindole skeleton and can be designed to control the stereochemical outcome. nih.gov The spatial arrangement of atoms can significantly influence the biological activity of the resulting analogues. Therefore, developing stereoselective synthetic routes is a key area of research for creating functionally optimized phthalimide derivatives.

Green Chemistry Approaches in this compound Synthesis

In line with the growing demand for sustainable chemical manufacturing, the synthesis of phthalimides is increasingly being adapted to incorporate green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective green technology for synthesizing phthalimide derivatives. nih.govtandfonline.com This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.gov

One significant advantage of MAOS is the ability to perform reactions under solvent-free, or "neat," conditions. derpharmachemica.com For example, the direct reaction of phthalic anhydride with primary amines can be accelerated by microwave irradiation without the need for a solvent, which simplifies product isolation and eliminates volatile organic compound (VOC) emissions. researchgate.net This approach is not only environmentally friendly but also cost-effective. derpharmachemica.com

Benefits of Microwave-Assisted Synthesis (MAOS)

BenefitDescriptionReference
Reduced Reaction Time Reactions that take hours with conventional heating can often be completed in minutes. nih.gov
Increased Yields Rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired compound. tandfonline.com
Energy Efficiency Microwaves heat the reaction mixture directly, resulting in more efficient energy transfer compared to conventional oil baths.
Solvent-Free Conditions Many reactions can be run "neat" (without solvent), reducing chemical waste and simplifying purification. derpharmachemica.com

Replacing traditional organic solvents with water is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, performing reactions "on water" or in aqueous mixtures can lead to unique reactivity and rate enhancements.

The synthesis of N-substituted phthalimides has been successfully demonstrated in high-temperature, high-pressure water/ethanol mixtures. rsc.org This method relies on the condensation of o-phthalic acid and amines, affording pure crystalline products often without the need for further purification. rsc.org In some cases, copper catalysts have been used for the synthesis of phthalimides in water, highlighting the solvent's utility even in metal-catalyzed reactions. rsc.org The use of aqueous media avoids the environmental and health hazards associated with many organic solvents.

Comparison of Water vs. Conventional Organic Solvents

PropertyWaterConventional Organic Solvents (e.g., Toluene (B28343), DMF)
Environmental Impact Benign, non-pollutingOften toxic, volatile (VOCs), can be persistent pollutants
Safety Non-flammable, non-toxicOften flammable and/or toxic
Cost Inexpensive and readily availableSignificantly more expensive
Reaction Rate Can accelerate certain reactions due to hydrophobic effectsVariable; chosen to solubilize reactants

Eliminating or reducing the need for catalysts, particularly those based on heavy metals, is another key goal of green synthesis. Catalyst-free reactions simplify purification, reduce costs, and prevent contamination of the final product with toxic metal residues. acs.org

Several modern methods for phthalimide synthesis operate under catalyst-free conditions. For instance, the benzannulation of maleimides with triethylamine can produce phthalimides without a metal catalyst. organic-chemistry.org Additionally, a metal-free protocol for synthesizing N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones has been developed, proceeding through a denitrogenative cyanation pathway. acs.org These innovative approaches demonstrate that complex molecular structures can be assembled efficiently without relying on traditional catalysts, representing a significant advancement in sustainable chemical synthesis. acs.orgorganic-chemistry.org

Chemical Transformations at the Ethynyl Moiety

The terminal alkyne group of this compound is a highly versatile functional handle for a variety of chemical transformations, including cycloadditions, addition reactions, and metal-catalyzed cross-coupling reactions. These methods provide powerful tools for extending the molecular framework and introducing diverse functionalities.

Click Chemistry Applications, particularly Huisgen Cycloadditions

The ethynyl group is an excellent substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. organic-chemistry.org The most prominent among these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. libretexts.orgmdpi.com This reaction can be performed under thermal conditions but is significantly accelerated and controlled by metal catalysts, primarily copper(I) and ruthenium(II). libretexts.orgaidic.it

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups, making it a premier example of a click reaction. organic-chemistry.orglibretexts.org In contrast, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazole regioisomers. aidic.itfrontiersin.org Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for the reaction of terminal alkynes with primary and secondary azides and can also facilitate cycloadditions with internal alkynes to produce fully substituted triazoles. aidic.itfrontiersin.org The choice of catalyst thus allows for precise control over the final product's isomeric structure, which is crucial for applications where specific spatial arrangements are required.

Below is a table summarizing the regioselective outcomes of catalyzed Huisgen cycloadditions.

CatalystReactantsProduct RegioisomerKey Features
Copper(I) Terminal Alkyne + Azide1,4-disubstituted 1,2,3-triazoleHigh reaction rate, mild aqueous conditions, high yield. organic-chemistry.orgnih.govnih.gov
Ruthenium(II) Terminal Alkyne + Azide1,5-disubstituted 1,2,3-triazoleComplementary regioselectivity to CuAAC, tolerates internal alkynes. aidic.itfrontiersin.org
Thermal Alkyne + AzideMixture of 1,4- and 1,5-isomersRequires elevated temperatures, often results in poor regioselectivity. libretexts.org

Hydration, Halogenation, and Other Addition Reactions

The carbon-carbon triple bond of the ethynyl group is susceptible to various electrophilic addition reactions, including hydration and halogenation. These reactions convert the alkyne into other valuable functional groups.

Hydration of terminal alkynes typically follows Markovnikov's rule, yielding a methyl ketone upon tautomerization of the intermediate enol. expresspolymlett.com This transformation is generally catalyzed by strong acids, such as sulfuric acid, often with the assistance of a mercuric salt (Hg²⁺) to facilitate the initial attack of water. expresspolymlett.com Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, which results in the formation of an aldehyde after tautomerization of the corresponding enol. expresspolymlett.com

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically yields a dihaloalkene, and the addition of a second equivalent produces a tetrahaloalkane. The stereochemistry of the first addition is usually anti, leading to the formation of the (E)-dihaloalkene.

Palladium-Catalyzed C-C Bond Formations at the Alkyne

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds, and the terminal alkyne of 4-ethynylphthalimide serves as an excellent coupling partner. The Sonogashira coupling is a particularly relevant example, involving the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgnih.gov This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov The Sonogashira reaction is highly valued for its mild reaction conditions and its ability to construct complex conjugated systems, which are prevalent in pharmaceuticals and organic materials. libretexts.org

The general catalytic cycle for a Sonogashira coupling is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

StepDescription
Oxidative Addition The Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
Transmetalation The copper acetylide, formed from the terminal alkyne, transfers the alkynyl group to the palladium center.
Reductive Elimination The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Other palladium-catalyzed reactions, such as the Suzuki and Heck couplings, can also be employed to functionalize the ethynylphthalimide core, further expanding the synthetic possibilities. frontiersin.org

Modifications at the Isoindole Nitrogen (N-Substitution)

The nitrogen atom of the isoindole-1,3-dione moiety possesses an acidic proton, making it amenable to a variety of substitution reactions. This site provides a secondary handle for introducing molecular diversity and modulating the physicochemical properties of the parent compound.

Alkylation and Arylation Reactions

N-alkylation and N-arylation of the phthalimide ring are common strategies for derivatization. The Gabriel synthesis, a classic method for preparing primary amines, relies on the N-alkylation of potassium phthalimide with an alkyl halide. A similar principle can be applied to 4-ethynylphthalimide. The imide nitrogen can be deprotonated with a suitable base, such as potassium carbonate or potassium hydroxide, to form a nucleophilic phthalimide anion. This anion then undergoes nucleophilic substitution with an alkyl or aryl halide to furnish the N-substituted product.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for N-arylation, allowing for the formation of C-N bonds under palladium catalysis. These methods often exhibit broad substrate scope and functional group tolerance.

Mannich Base Formation Strategies

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like the N-H of the phthalimide), formaldehyde (B43269), and a primary or secondary amine. aidic.it This reaction results in the formation of a "Mannich base," an aminoalkylated derivative. aidic.it In the context of this compound, the acidic N-H proton can participate in the Mannich reaction to introduce an aminomethyl group onto the isoindole nitrogen. This strategy is valuable for introducing basic nitrogen centers, which can enhance water solubility and provide handles for further functionalization or for modulating biological activity. aidic.it The reaction typically proceeds by forming an iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic phthalimide anion.

Introduction of Heterocyclic Moieties (e.g., triazoles, quinazolines, thiophenes)

The terminal ethynyl group of this compound serves as a versatile handle for the introduction of various heterocyclic systems, significantly expanding the molecular complexity and potential utility of the core scaffold. The high reactivity of the alkyne allows for its participation in numerous cyclization and cycloaddition reactions.

Triazoles: The most prominent reaction for synthesizing 1,2,3-triazole derivatives from a terminal alkyne is the azide-alkyne cycloaddition. nih.govnih.gov This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" and allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a variety of organic azides (R-N₃), a library of triazole-linked conjugates can be prepared under mild conditions. nih.gov Syntheses of 1,2,4-triazole (B32235) derivatives are also well-established, often proceeding through the reaction of hydrazides or related precursors with various reagents. researchgate.netmdpi.commdpi.com

Quinazolines: While the ethynyl group is not a direct precursor for the quinazoline (B50416) ring, it can be chemically transformed into a group that is. For instance, the alkyne could be hydrated to form an acetyl group, which can then participate in condensation reactions. The synthesis of quinazolinones often involves the cyclization of appropriately substituted benzene or pyrimidine (B1678525) precursors, such as anthranilic acid derivatives. nih.govekb.eg A strategy to incorporate a quinazoline moiety could involve modifying the isoindole ring first or building the quinazoline from a precursor that is later attached to the ethynylphthalimide scaffold. Numerous synthetic methods for quinazolin-4(1H)-one and quinazoline-2,4(1H,3H)-dione derivatives have been developed, often through multi-step syntheses or one-pot, multi-component reactions starting from materials like isatoic anhydride. nih.govresearchgate.net

Thiophenes: The synthesis of thiophene (B33073) derivatives can be achieved through various methods, including those that utilize alkyne precursors. mdpi.com For example, metal-catalyzed heterocyclization is a powerful strategy for the regioselective synthesis of substituted thiophenes. bohrium.com Other methods include iodine-promoted heterocyclization and multi-component procedures. mdpi.combohrium.com A plausible route could involve the reaction of this compound with a sulfur-containing reagent in a cyclization reaction. The Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, though it does not directly use an alkyne. impactfactor.org

HeterocycleGeneral Synthetic StrategyApplicability to this compoundKey Reagents/Conditions
1,2,3-TriazoleAzide-Alkyne Cycloaddition nih.govnih.govDirect reaction of the terminal ethynyl group.Organic Azide (R-N₃), Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)
QuinazolineCyclocondensation of anthranilic acid derivatives. nih.govekb.egIndirect; requires modification of the ethynyl group or isoindole ring prior to cyclization.Isatoic anhydride, amines, aldehydes. researchgate.net
ThiopheneMetal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates. mdpi.comPotential for direct cyclization with a sulfur source.Sulfur source (e.g., Na₂S, thioacetic acid), metal catalyst or base. bohrium.com

Functionalization of the Isoindole Ring System

Electrophilic Aromatic Substitution Potentials

The aromatic ring of the this compound scaffold is, in principle, susceptible to electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the attached substituents. The isoindole-1,3-dione moiety contains two electron-withdrawing carbonyl groups, which deactivate the aromatic ring towards electrophilic attack. youtube.com This deactivation means that harsher reaction conditions are typically required compared to electron-rich aromatic systems. masterorganicchemistry.comlibretexts.org

The directing effect of the substituents must also be considered. The phthalimide group as a whole is a deactivating, meta-directing group. The ethynyl group is generally considered to be a weakly deactivating, meta-directing group as well. Therefore, electrophilic attack would be predicted to occur at the position meta to both the imide and ethynyl functionalities, which would be position 6.

Common EAS reactions and their potential outcomes are summarized below:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at the 6-position. libretexts.org

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to the corresponding 6-halo derivative.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) could introduce a sulfonic acid group (-SO₃H) at the 6-position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like this one and may not proceed efficiently.

The combined deactivating effects of the imide and ethynyl groups present a significant challenge for EAS, and yields may be low or the reactions may require forcing conditions.

Nucleophilic Additions to Carbonyl Groups (e.g., Knoevenagel reactions on related diones)

The two carbonyl groups of the isoindole-1,3-dione ring are part of an imide system. While they are less reactive towards nucleophiles than aldehydes or ketones, they can still undergo certain addition reactions. However, the classic Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone followed by dehydration, is not typical for imide carbonyls under standard conditions. wikipedia.org The reaction relies on the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon. rsc.org

The Knoevenagel condensation is a versatile method for C-C bond formation and has been applied to a wide range of substrates. nih.govnih.gov For related dione (B5365651) systems, such as those found in BODIPY dyes, Knoevenagel reactions on adjacent methyl groups can be controlled to produce styryl derivatives. mtu.edu While direct application to the imide carbonyls of this compound is unlikely, related nucleophilic additions are possible. For example, strong reducing agents like lithium aluminum hydride can reduce one or both carbonyl groups. Grignard reagents can also add to the carbonyls, though this often leads to ring-opening of the imide.

A more plausible strategy for functionalization via a Knoevenagel-type reaction would involve first introducing a suitable carbonyl group elsewhere on the molecule. For instance, if the ethynyl group were converted to an aldehyde via hydroformylation or to a ketone via hydration, this new carbonyl group would be an excellent substrate for Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or diethyl malonate. wikipedia.org

Reaction TypeSubstrate CarbonylPotential ReactivityNotes
Knoevenagel CondensationImide C=OVery low to none under standard conditions.Imide carbonyls lack the electrophilicity of aldehydes/ketones for this reaction. Ring-opening or other side reactions are more likely. wikipedia.org
ReductionImide C=OPossible with strong reducing agents.Reagents like LiAlH₄ can reduce imides to amines or amino alcohols.
Grignard AdditionImide C=OPossible, but often leads to ring-opening.Can be used to generate keto-amide derivatives.

Multi-Component Reactions for the Generation of Complex this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient tools for generating molecular diversity. nih.gov The structure of this compound, with its reactive alkyne and modifiable imide nitrogen, offers several entry points for MCRs.

One of the most powerful MCRs involving an alkyne is the A³ coupling (Aldehyde-Alkyne-Amine). This reaction combines an aldehyde, a terminal alkyne, and a primary or secondary amine to produce a propargylamine (B41283). Using this compound as the alkyne component, a wide array of aldehydes and amines can be employed to rapidly generate a library of complex propargylamine derivatives.

Another possibility involves modifying the imide nitrogen. The Gabriel synthesis, which uses phthalimide as a protected source of a primary amine, demonstrates the reactivity at this position. The N-H bond of the parent phthalimide is acidic and can be deprotonated to form a nucleophile. While the target molecule is N-unsubstituted, it can be readily N-functionalized. For example, N-alkylation with a bifunctional reagent could introduce a new handle, such as an amine or carboxylic acid, which could then participate in classic MCRs like the Ugi or Passerini reactions.

Furthermore, MCRs are known for the synthesis of various heterocyclic systems. For instance, four-component reactions can be designed to produce dihydrothiophene derivatives. researchgate.net It is conceivable that this compound could be incorporated into novel MCRs to build complex heterocyclic adducts directly onto the phthalimide framework. The development of such a reaction would represent a highly atom-economical approach to complex derivatives.

MCR NameReactive Site on Target MoleculeComponentsPotential Product Class
A³ CouplingEthynyl groupAldehyde, Amine, this compoundPropargylamines
Ugi ReactionN-H of imide (after conversion to amine or carboxylic acid)Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino amides
Passerini ReactionN-H of imide (after conversion to carboxylic acid)Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amides

Mechanistic Investigations in 4 Ethynyl 2,3 Dihydro 1h Isoindole 1,3 Dione Chemistry

Elucidation of Reaction Pathways for Synthetic Transformations

Understanding the reaction pathways of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is fundamental to harnessing its synthetic potential. The molecule possesses two primary reactive sites: the ethynyl (B1212043) (alkyne) group and the phthalimide (B116566) core.

The ethynyl group is a versatile functional handle for a variety of transformations:

Cycloaddition Reactions: The alkyne can readily participate in [3+2] cycloaddition reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, enabling the extension of the molecular framework.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, can convert the ethynyl group into an acetyl (methyl ketone) group. In one study involving a related N-(4-ethynylphenyl)phthalimide, an unusual hydration of the ethynyl group to an acetyl group was observed during an attempted thermal cyclodehydration reaction.

The phthalimide core also presents opportunities for derivatization. The acidic proton on the imide nitrogen facilitates N-substitution reactions. For instance, condensation reactions with various pharmacophores can be achieved at this position. nih.govnih.gov Synthesis of N-substituted isoindole-1,3-dione derivatives can be accomplished by reacting the parent imide with reagents like 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanone in the presence of a base such as potassium carbonate. nih.gov Another approach involves reacting a carbohydrazide (B1668358) with phthalic anhydride (B1165640) in a solvent like acetic acid or toluene (B28343) at elevated temperatures. mdpi.com

Understanding Selectivity in Derivatization and Functionalization Reactions

Selectivity is a critical aspect of the functionalization of multifunctional molecules like this compound. Both chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring system the reaction occurs) must be controlled to achieve the desired product.

Chemoselectivity: The distinct reactivity of the ethynyl group and the phthalimide moiety allows for selective transformations.

Reactions targeting the alkyne, such as palladium-catalyzed couplings or copper-catalyzed cycloadditions, can typically be performed under conditions that leave the robust phthalimide ring and its N-H bond intact.

Conversely, N-alkylation or N-acylation at the imide nitrogen can be achieved using appropriate electrophiles and bases without affecting the ethynyl group.

Regioselectivity: When modifying the aromatic portion of the phthalimide ring, the directing effects of the existing substituents (the ethynyl group and the dione) determine the position of incoming groups in reactions like electrophilic aromatic substitution. The nature of the substituents on reactants can greatly affect the regioselectivity of a reaction. rsc.org For instance, in reactions involving complex molecules, preactivation of certain intermediates can be key to achieving high regioselectivity. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to predict site selectivity by comparing the transition state energies for reactions at different possible sites. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the structure, reactivity, and interactions of this compound and its derivatives at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms and predict reactivity. By calculating the energies of reactants, transition states, and products, DFT can determine activation energies and reaction energies, providing a quantitative understanding of reaction feasibility and kinetics. researchgate.net

For example, in studying reaction mechanisms, DFT can be used to map the entire potential energy surface, identifying all stationary points along the reaction pathway. researchgate.net The geometries of all derivatives can be optimized using methods like B3LYP with a 6-311G basis set to study their reactive electronic properties. nih.gov Such calculations are invaluable for understanding site selectivity, where DFT can predict the more favorable reaction pathway by comparing the energy barriers for addition to different functional groups. researchgate.net These theoretical investigations help rationalize experimental observations and guide the design of new synthetic strategies.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational dynamics of flexible molecules and their interactions with other molecules, such as biological macromolecules. nih.govnih.gov

In the context of isoindole-1,3-dione derivatives, MD simulations can:

Explore Conformational Landscapes: Identify the most stable conformations of a molecule in solution, which is crucial as the three-dimensional shape often dictates its biological activity. nih.gov

Analyze Ligand-Receptor Binding: Simulate the interaction between a derivative and its biological target (e.g., an enzyme). These simulations can reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com

Assess Stability: By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation, the stability of a molecule or a protein-ligand complex can be assessed. mdpi.comrsc.org

MD simulations have been successfully used to study the binding of isoindole-1,3-dione derivatives to enzymes like acetylcholinesterase and to understand the mechanical properties of related polyimide polymers. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. unram.ac.idnih.gov

A typical QSAR study involves:

Data Set Collection: A series of molecules with experimentally measured biological activities is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including electronic (e.g., atomic charges), topological (e.g., connectivity indices), and steric properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. unram.ac.id

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external test sets of compounds.

For derivatives of the phthalimide family, QSAR studies have been employed to build models that predict activities such as anticholinesterase inhibition. nih.gov These models help identify the key structural features that positively or negatively influence activity, providing a rational basis for the design of new analogues. nih.govnih.gov

Table 1: Example of Statistical Parameters for a QSAR Model This table presents hypothetical data based on typical parameters found in QSAR studies for illustrative purposes.

Parameter Description Value
n Number of compounds in the training set 43
Coefficient of determination 0.909
R²adj Adjusted R² 0.895
Q² (LOO) Cross-validated R² (Leave-One-Out) 0.850
F F-test value 75.6
PRESS Predicted Residual Sum of Squares 0.697

4 Ethynyl 2,3 Dihydro 1h Isoindole 1,3 Dione As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The ethynyl (B1212043) group of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is a key functional group for the construction of fused heterocyclic systems. The high reactivity of the alkyne allows it to participate in various pericyclic and metal-catalyzed reactions to form new rings fused to the isoindole core.

One of the most powerful methods for this purpose is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org The ethynyl group on the phthalimide (B116566) can act as a dienophile, reacting with a conjugated diene. More complex domino reactions, such as the hexadehydro-Diels–Alder reaction, demonstrate the potential for alkynes to undergo intramolecular cyclization to generate a benzyne (B1209423) intermediate, which can then be trapped by a diene. For instance, substituted tetraynes (molecules with four alkyne units) react with imidazole (B134444) derivatives in a domino reaction to produce complex fused multifunctionalized isoindole-1,3-diones. scispace.com This type of transformation highlights how an ethynyl-substituted isoindoledione can serve as a precursor to elaborate polycyclic aromatic systems by forming multiple new carbon-carbon bonds in a single cascade.

Table 1: Cycloaddition Reactions for Fused System Synthesis

Reaction Type Role of Ethynyl Group Resulting Structure Key Features
Diels-Alder Dienophile Fused cyclohexene (B86901) derivative Forms six-membered rings; high stereocontrol. wikipedia.org
Domino Reactions Benzyne Precursor Fused polycyclic aromatic systems Forms multiple C-C bonds in one sequence. scispace.com
Intramolecular Cyclization Reactive Site Fused heterocyclic rings Can be triggered by heat or chemical reagents. rsc.org

Role in Constructing Extended π-Conjugated Architectures

The development of organic materials with tailored electronic and optical properties is a major focus of modern chemistry. Extended π-conjugated systems, such as conjugated polymers and oligomers, are central to this field, with applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. acs.org this compound is an ideal monomer for incorporation into these architectures due to its rigid structure and reactive alkyne.

The Sonogashira cross-coupling reaction is a primary tool for constructing such systems. This palladium- and copper-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (like that in 4-ethynylphthalimide) and an aryl or vinyl halide. rsc.org By reacting 4-ethynylphthalimide with a dihaloaromatic compound, alternating copolymers can be synthesized. The phthalimide unit often acts as an electron-accepting moiety, which, when paired with an electron-donating aromatic comonomer, creates a donor-acceptor (D-A) polymer. This D-A structure is highly effective at tuning the polymer's band gap and, consequently, its absorption and emission properties. rsc.orgmdpi.com

Research on π-conjugated small molecules with bithiophene-phthalimide backbones has demonstrated that the choice of functional groups and the size of the building blocks significantly influence the material's thermal and optical properties, as well as its self-assembly behavior in thin films. rsc.org The incorporation of phthalimide units into conjugated backbones is a proven strategy for creating emissive materials. researchgate.net Ethynyl-linked systems, in particular, are used to create highly conjugated dyes for applications like dye-sensitized solar cells (DSSCs), where they act as efficient light-harvesters. ntu.edu.twrsc.orgresearchgate.netmdpi.com

Table 2: Properties of Phthalimide-Containing π-Conjugated Systems

System Type Synthetic Method Key Property Potential Application
Donor-Acceptor Polymers Sonogashira Coupling Tunable electronic band gap. acs.org Organic photovoltaics, transistors.
Conjugated Small Molecules Sonogashira Coupling Controlled self-assembly and optical profiles. rsc.org Organic LEDs, thin-film electronics.
Ethynyl-Linked Dyes Sonogashira Coupling Strong light absorption and emission. mdpi.com Dye-sensitized solar cells. rsc.org

Application in the Modular Assembly of Complex Organic Scaffolds

Modular synthesis, which involves joining pre-functionalized building blocks in a highly efficient and specific manner, has revolutionized the construction of complex molecules. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the cornerstone of this approach. The reaction forms a stable triazole ring from a terminal alkyne and an azide (B81097), is highly reliable, and proceeds under mild conditions, making it ideal for assembling intricate structures. nih.govalliedacademies.org

This compound is an exemplary building block for this strategy. The terminal ethynyl group is primed for CuAAC reactions, allowing the phthalimide scaffold to be "clicked" onto other molecules bearing an azide group. The phthalimide core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govucl.ac.uksemanticscholar.org

This modular approach is particularly powerful in drug discovery and the synthesis of dendrimers. nih.govnih.govresearchgate.net By creating a library of azide-functionalized molecules and reacting them with 4-ethynylphthalimide, a large number of diverse drug-like candidates can be rapidly synthesized for biological screening. nih.gov Similarly, in the construction of dendrimers, the ethynylphthalimide can be attached to the periphery of a dendritic core or used as a branching unit, allowing for the precise, layer-by-layer assembly of these hyperbranched macromolecules. nih.govresearchgate.netresearchgate.net The resulting structures can be designed for applications ranging from drug delivery to catalysis. nih.govmdpi.com

Table 3: Modular Assembly via Click Chemistry

Application Area Modular Strategy Role of 4-Ethynylphthalimide Resulting Structure
Drug Discovery Combinatorial synthesis using CuAAC. Core scaffold with reactive handle. Library of phthalimide-triazole conjugates. nih.gov
Dendrimer Synthesis Convergent or divergent growth via CuAAC. Peripheral functional unit or branching point. Hyperbranched dendrimers with phthalimide termini. nih.gov
Bioconjugation Linking to azide-modified biomolecules. Bioorthogonal reaction partner. Phthalimide-labeled proteins or nucleic acids.

Integration into Supramolecular Chemistry Components

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are prime examples of such systems and form the basis of molecular machines. A rotaxane consists of a dumbbell-shaped molecule (axle) threaded through a macrocycle (ring), with bulky "stoppers" preventing the ring from dethreading.

The synthesis of these intricate architectures often relies on active template strategies, where a metal ion both templates the threading of the components and catalyzes the final covalent bond formation that traps the structure. rsc.org The CuAAC click reaction is frequently used in this "stoppering" step. rsc.org

Here, this compound can function as a precursor to a stopper or as a component of the axle itself. For example, a pseudorotaxane (a threaded axle and ring without stoppers) can be formed where the axle is terminated with an ethynylphthalimide group. A subsequent click reaction with a bulky azide-containing molecule would install the stopper, permanently locking the ring onto the axle to form a stable ucl.ac.ukrotaxane. nih.govresearchgate.netresearchgate.net The phthalimide unit's rigid and planar nature can influence the non-covalent interactions that govern the shuttling motion of the ring along the axle, making it a functional component in the design of molecular switches and machines. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Ethynyl 2,3 Dihydro 1h Isoindole 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. thermofisher.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the terminal alkyne proton. The three protons on the phthalimide (B116566) ring are chemically non-equivalent and would likely appear as a set of multiplets in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The terminal acetylenic proton (H-C≡) is expected to resonate at a higher field (typically 2.5-3.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are anticipated. The carbonyl carbons of the imide functional group are typically the most deshielded, appearing far downfield. oregonstate.edu The six carbons of the benzene (B151609) ring would resonate in the aromatic region (120-150 ppm), while the two sp-hybridized carbons of the ethynyl (B1212043) group would appear in the characteristic alkyne region (70-90 ppm). oregonstate.edu The analysis of various isoindole-1,3-dione derivatives by ¹³C NMR confirms the characteristic chemical shifts for the core structure's carbon atoms. mdpi.comacgpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Notes
Aromatic¹H~7.8 - 8.2Multiplets (3H)
Imide¹H~8.5 - 11.0Broad singlet (1H, N-H)
Acetylenic¹H~3.0 - 3.5Singlet (1H)
Carbonyl (C=O)¹³C~165 - 170Imide carbonyls
Aromatic¹³C~120 - 140Six distinct signals
Alkynyl (C≡C)¹³C~75 - 90Two distinct signals for C-ethynyl and C-aromatic

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.comyoutube.com For this compound, the IR spectrum provides clear evidence for its key structural features. mdpi.com

The most diagnostic absorptions would be those corresponding to the terminal alkyne and the cyclic imide moieties. A sharp, moderately intense absorption band around 3300 cm⁻¹ is characteristic of the C-H stretching vibration of a terminal alkyne. The carbon-carbon triple bond (C≡C) stretch typically gives rise to a weak but sharp band in the 2100-2150 cm⁻¹ region.

The phthalimide portion of the molecule is characterized by two strong carbonyl (C=O) stretching bands due to asymmetric and symmetric vibrations, typically observed near 1775 cm⁻¹ and 1710 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. The characterization of various phthalimide derivatives consistently shows these distinctive carbonyl absorptions. acgpubs.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchImide~3200Medium
C-H Stretch (sp)Terminal Alkyne~3300Strong, Sharp
C-H StretchAromatic3000 - 3100Medium to Weak
C≡C StretchAlkyne2100 - 2150Weak to Medium, Sharp
C=O Asymmetric StretchImide~1775Strong
C=O Symmetric StretchImide~1710Strong
C=C StretchAromatic1450 - 1600Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₅NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The calculated monoisotopic mass of C₁₀H₅NO₂ is approximately 171.0320 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 171. The fragmentation pattern can offer further structural confirmation. A common fragmentation pathway for phthalimides involves the loss of carbon monoxide (CO, 28 Da) or the entire dicarbonyl unit. nist.gov Plausible fragmentation for this specific molecule could include the loss of CO to form an ion at m/z 143, or cleavage of the ethynyl group (C₂H, 25 Da) to yield a fragment at m/z 146. Analysis of various isoindole-1,3-dione derivatives by MS has been shown to be effective for confirming their proposed structures. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide robust evidence for chemical structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can measure bond lengths, bond angles, and intermolecular interactions with high precision.

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the bicyclic isoindole-dione ring system. It would also provide precise measurements for the C≡C triple bond and the C(sp)-C(sp²) single bond connecting the ethynyl group to the aromatic ring. Furthermore, analysis of the crystal packing would reveal important intermolecular interactions, such as hydrogen bonding involving the imide N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. While the specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to numerous other phthalimide derivatives, demonstrating its utility in confirming their solid-state conformations.

Advanced Chromatographic Techniques for Separation and Purity Determination

Advanced chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A reversed-phase HPLC method would be most suitable, typically employing a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Separation is achieved based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly performed using a UV-Vis detector, as the aromatic phthalimide core possesses a strong chromophore. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is another valuable technique, primarily used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light.

Future Directions and Emerging Research Avenues for 4 Ethynyl 2,3 Dihydro 1h Isoindole 1,3 Dione

Development of Novel Catalytic Systems for Enhanced Synthesis and Functionalization

The synthesis and subsequent functionalization of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione are pivotal for its broader application. Future research is anticipated to focus on developing more efficient and sustainable catalytic systems to not only produce the core molecule but also to elaborate its structure.

A primary route to synthesize this compound likely involves the Sonogashira coupling, a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.orgsynarchive.com Future investigations will likely explore novel palladium and copper catalytic systems to improve reaction yields, reduce catalyst loading, and enhance substrate scope under milder conditions. The development of copper-free Sonogashira coupling reactions is also a growing area of interest to circumvent the potential toxicity and environmental concerns associated with copper. libretexts.org

Furthermore, research into catalytic systems for the functionalization of the ethynyl (B1212043) group will be crucial. This includes exploring catalysts for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would allow for the facile conjugation of the this compound unit to a wide range of other molecules. Additionally, advancements in catalysts for hydrofunctionalization and cyclization reactions of the alkyne moiety will enable the synthesis of a diverse library of derivatives with unique properties.

Catalytic ReactionCatalyst SystemPotential Improvement/Research Focus
Sonogashira CouplingPalladium/CopperLower catalyst loading, milder reaction conditions, copper-free systems
Azide-Alkyne CycloadditionCopper(I) or RutheniumIncreased efficiency, biocompatible catalysts
HydrofunctionalizationGold, Platinum, or IridiumRegio- and stereoselectivity control
Cyclization ReactionsTransition metals (e.g., Au, Pt, Pd)Synthesis of novel heterocyclic systems

Exploration of Novel Applications in Materials Science

The presence of the rigid phthalimide (B116566) core and the polymerizable ethynyl group makes this compound a highly attractive building block for advanced materials. Future research is expected to delve into its potential in creating novel polymers and functional materials with unique optical and electronic properties.

The terminal alkyne allows for the polymerization of this monomer to create polyimides with extended π-conjugation. Such polymers are candidates for applications in optoelectronics due to their potential for high thermal stability and desirable electronic properties. researchgate.net Research will likely focus on controlling the polymerization process to achieve polymers with defined molecular weights and low polydispersity. The resulting polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in sensors.

Moreover, isoindole-1,3-dione derivatives are known to be promising candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons. acgpubs.org The introduction of the ethynyl group is expected to enhance these NLO properties. mdpi.com Future studies will likely involve the synthesis of chromophores incorporating the this compound moiety and the characterization of their NLO response. These materials could have applications in optical data storage, optical switching, and other photonic devices. nih.gov

Potential Application AreaKey PropertyResearch Direction
Organic Electronics (OLEDs, OPVs)Charge transport, thermal stabilitySynthesis and characterization of polymers
Nonlinear Optical (NLO) MaterialsHigh hyperpolarizabilityDesign and synthesis of chromophores
High-Performance PolymersThermal and mechanical strengthDevelopment of cross-linked networks
Functional CoatingsAdhesion, durabilitySurface modification and composite formation

Integration into High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new derivatives and applications, the integration of this compound into high-throughput synthesis and screening (HTS) platforms is a logical future direction. acs.org The versatility of the ethynyl group allows for a wide range of chemical transformations, making it an ideal candidate for combinatorial chemistry approaches.

Future research will likely involve the development of automated synthesis platforms to rapidly generate libraries of derivatives from this compound. acs.org This could involve parallel synthesis techniques where the core molecule is reacted with a diverse set of building blocks via reactions such as the aforementioned click chemistry.

Following synthesis, HTS methods can be employed to rapidly evaluate the properties of the resulting compounds. acs.org For example, in the context of materials science, automated screening for optical properties, thermal stability, and electronic characteristics could quickly identify promising candidates for further development. In medicinal chemistry, HTS could be used to screen for biological activity against various targets.

Interdisciplinary Research with Advanced Theoretical and Computational Chemistry Approaches

The synergy between experimental synthesis and theoretical chemistry will be instrumental in guiding the future development of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential properties of this molecule and its derivatives. niscpr.res.inresearchgate.net

Future theoretical studies are expected to focus on several key areas. DFT calculations can be used to predict the geometric and electronic properties of the molecule, including its frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its optical and electronic behavior. researchgate.net These calculations can help in the rational design of new derivatives with tailored properties for specific applications. For example, computational screening could be used to predict the NLO properties of various substituted analogs before their synthesis, thereby saving time and resources. researchgate.net

Furthermore, computational modeling can be employed to study the mechanisms of catalytic reactions involved in the synthesis and functionalization of this compound. This can aid in the design of more efficient catalysts. Molecular dynamics simulations could also be used to predict the bulk properties of polymers derived from this monomer, providing insights into their morphology and performance in materials applications.

Computational MethodArea of InvestigationPredicted Outcomes
Density Functional Theory (DFT)Electronic structure, reactivityHOMO-LUMO gap, spectral properties, reaction pathways
Time-Dependent DFT (TD-DFT)Excited state propertiesUV-Vis absorption, fluorescence, NLO properties
Molecular Dynamics (MD)Polymer chain conformationBulk material properties, morphology
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-inhibitor interactionsBinding affinities, rational drug design

Q & A

Q. What are the common synthetic routes for preparing 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives, and how are key intermediates validated?

The synthesis of isoindole-dione derivatives typically involves condensation reactions between functionalized aldehydes/ketones and isoindole-1,3-dione precursors. For example, describes the use of 2-(4-acetylphenyl)isoindoline-1,3-dione reacted with indolecarbaldehyde in ethanol under basic conditions (NaOH) to form chalcone-like derivatives. To adapt this for 4-ethynyl substitution, Sonogashira coupling could introduce the ethynyl group using a palladium catalyst. Key intermediates are validated via:

  • IR spectroscopy : Peaks at ~1735 cm⁻¹ (imide C=O) and ~1680 cm⁻¹ (C=C) confirm structural motifs .
  • NMR analysis : ¹H/¹³C-NMR resolves aromatic protons and carbonyl environments. For example, in , ¹H-NMR signals at δ 7.5–8.2 ppm correspond to aromatic protons adjacent to the dione moiety.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize 4-ethynyl-isoindole-dione derivatives?

  • IR spectroscopy : Imide carbonyl stretches (1700–1750 cm⁻¹) and ethynyl C≡C stretches (~2100 cm⁻¹) are critical for functional group identification. highlights imide C=O peaks at 1735 cm⁻¹ and 1709 cm⁻¹ .
  • NMR : ¹³C-NMR distinguishes carbonyl carbons (δ 165–175 ppm) and ethynyl carbons (δ 70–90 ppm for sp-hybridized carbons). ¹H-NMR coupling patterns (e.g., aromatic multiplicity) help confirm substitution positions .

Advanced Research Questions

Q. What strategies mitigate low yields in introducing ethynyl groups to isoindole-dione cores during synthesis?

Ethynyl group introduction via Sonogashira coupling requires optimization of:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine solvents (e.g., piperidine) enhances cross-coupling efficiency.
  • Substrate activation : Electron-deficient isoindole-dione derivatives improve reactivity with terminal alkynes.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-reaction suppression.
    Contradictory yields may arise from steric hindrance or competing Glaser coupling; TLC monitoring and column chromatography are recommended for purification .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for 4-ethynyl-isoindole-dione derivatives?

Discrepancies often stem from solvent effects or conformational flexibility. Strategies include:

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts. Adjust for solvent polarity using PCM models.
  • 2D-NMR (COSY, HSQC) : Assign ambiguous signals. For example, in , chalcone protons (δ 6.8–7.8 ppm) were resolved via coupling correlations .
  • X-ray crystallography : Single-crystal structures (e.g., , R factor = 0.049) provide definitive bond-length validation .

Q. What methodologies are used to evaluate the structure-activity relationships (SAR) of 4-ethynyl-isoindole-dione derivatives in biological assays?

  • Cholinesterase inhibition : Adapt protocols from , where derivatives were tested against acetylcholinesterase (AChE) using Ellman’s method. IC₅₀ values correlate with substituent electronic effects.
  • Molecular docking : Align ethynyl-substituted derivatives with enzyme active sites (e.g., AChE’s catalytic triad) to predict binding affinities.
  • QSAR modeling : Use Hammett constants (σ) of substituents to quantify electronic contributions to activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.